molecular formula C11H13N5O5 B13827574 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B13827574
M. Wt: 295.25 g/mol
InChI Key: SGRUZFCHLOFYHZ-UHFFFAOYSA-N
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Description

Chemical Identity:
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide (Azidamfenicol) is a nitroaromatic acetamide derivative with the molecular formula C₁₁H₁₃N₅O₅ and a molecular weight of 295.255 g/mol . It features two stereocenters, a 4-nitrophenyl group, and an azide (-N₃) functional group, which distinguishes it from other amphenicol antibiotics like chloramphenicol .

Synthesis and Structure:
The compound is synthesized via nucleophilic substitution or click chemistry, leveraging the reactivity of the azide group for cycloaddition reactions . Its crystal structure has been validated using SHELX software, confirming the spatial arrangement of functional groups .

Azidamfenicol is often formulated in combination with antifungal agents (e.g., clotrimazole), indicating synergistic therapeutic uses .

Properties

IUPAC Name

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUZFCHLOFYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

  • Preparation of the corresponding chloroacetamide intermediate:
    The starting point is often 2-chloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, prepared by reacting 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine with chloroacetyl chloride under controlled conditions, usually in anhydrous benzene or similar solvents with stirring in an ice bath to control the reaction temperature. The chloroacetamide intermediate is isolated by filtration and recrystallization.

  • Nucleophilic substitution with sodium azide:
    The chloroacetamide intermediate undergoes nucleophilic substitution of the chlorine atom by the azide ion (N_3^−) using sodium azide in absolute ethanol under reflux conditions for 3 hours. This reaction results in the formation of the azidoacetamide derivative. The product precipitates out, is filtered, and recrystallized from ethanol to obtain pure this compound.

Reaction Scheme

Step Reactants Conditions Product Yield (%) Melting Point (°C)
1 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine + chloroacetyl chloride Dry benzene, ice bath, stirring, room temperature 2-chloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide Variable (typically ~70-90%) Reported in literature varies
2 Chloroacetamide intermediate + sodium azide Absolute ethanol, reflux 3 h This compound 65-82% (depending on hetero substituent) 144-146 (example from similar compounds)

Note: The melting point and yield values are based on analogous azidoacetamide derivatives prepared under similar conditions.

Experimental Details and Optimization

Preparation of Chloroacetamide Intermediate

  • The heterocyclic amine or substituted amine (in this case, the 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine) is dissolved in dry benzene.
  • Chloroacetyl chloride is added dropwise at 0°C with continuous stirring to avoid side reactions.
  • The reaction mixture is stirred at room temperature for several hours to ensure completion.
  • The precipitate formed is filtered, washed with benzene, and recrystallized from a benzene:methanol mixture (60:40) to improve purity.

Azide Substitution Reaction

  • The chloroacetamide intermediate is dissolved in absolute ethanol.
  • Sodium azide (NaN_3) is added in stoichiometric amounts.
  • The mixture is refluxed for 3 hours to facilitate nucleophilic substitution.
  • Upon cooling, the product precipitates out and is filtered.
  • Recrystallization from ethanol yields the pure azidoacetamide compound.

Analytical Data and Characterization

  • Physical Properties:
    The azidoacetamide derivatives typically show melting points in the range of 144–146 °C, with yields between 65% and 82% depending on substituent variations.

  • Spectroscopic Confirmation:
    Characterization is commonly performed using IR spectroscopy to confirm the azide functional group (characteristic absorption near 2100 cm^-1), NMR spectroscopy to verify the chemical environment of the protons and carbons, and mass spectrometry to confirm molecular weight.

  • Purity Assessment:
    Recrystallization and chromatographic techniques ensure the removal of unreacted starting materials and side products.

Alternative Synthetic Approaches and Catalysis

While the classical nucleophilic substitution route is the most straightforward, recent advances in azide chemistry, particularly in the synthesis of azidoacetamide derivatives, have explored metal-catalyzed azide-alkyne cycloaddition (CuAAC) and other catalytic methods for functionalization of azides. However, these methods are more relevant for downstream transformations of azido compounds rather than the initial preparation of this compound itself.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations
Chloroacetamide synthesis 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine + chloroacetyl chloride, dry benzene, ice bath, room temp High yield, requires careful temperature control
Azide substitution Sodium azide, absolute ethanol, reflux 3 h Efficient substitution, moderate to high yield
Purification Filtration, recrystallization (ethanol or benzene/methanol) Ensures high purity and crystallinity

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group in azidamfenicol enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction forms 1,2,3-triazole derivatives with high regioselectivity under mild conditions.

Reaction Mechanism

  • Step 1: Formation of copper(I) acetylide intermediate via deprotonation of terminal alkynes (pKa reduced to ~9.8 in aqueous systems).

  • Step 2: Activation of the azide group by coordination to copper, leading to a six-membered metallacycle intermediate.

  • Step 3: Reductive elimination yields 1,4-disubstituted 1,2,3-triazoles (Scheme 2, ).

Key Reaction Parameters

ParameterConditionsSource
CatalystCuSO₄·5H₂O + sodium ascorbate (1:1)
SolventDMF/H₂O (1:1) or MeOH/H₂O (1:1)
TemperatureRoom temperature (RT)
Reaction Time20–24 hours
Yield42–95%, depending on substituents

Example Application:
Azidamfenicol reacts with 2-ethynylisoindoline-1,3-dione in the presence of CuSO₄ and sodium ascorbate to form triazole-linked heterocycles (Scheme 39, ).

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Nickel catalysts such as Ni(COD)₂ or Cp₂Ni enable regioselective cycloadditions with internal alkynes, offering complementary regioselectivity to CuAAC.

Reaction Mechanism

  • Step 1: Oxidative coupling of nickel(0) with internal alkynes forms a nickelacycle.

  • Step 2: Azide insertion generates a bicyclic intermediate.

  • Step 3: Reductive elimination produces 1,5-disubstituted triazoles (Scheme 45, ).

Key Reaction Parameters

ParameterConditionsSource
CatalystCp₂Ni (nickelocene) + Xantphos ligand
SolventToluene or DCM
Temperature50°C (microwave-assisted)
Reaction Time4–24 hours
YieldUp to 95%

Example Application:
Azidamfenicol undergoes NiAAC with allylic alkynes to generate chiral triazoles via dynamic kinetic resolution (DKR), achieving enantioselectivity >90% (Scheme 45, ).

Hydrolysis and Stability

The acetamide and azide groups in azidamfenicol exhibit pH-dependent stability:

Acetamide Hydrolysis

  • Acidic Conditions : Protonation of the carbonyl oxygen accelerates hydrolysis to form carboxylic acid derivatives.

  • Basic Conditions : Deprotonation of the amide nitrogen leads to cleavage, releasing acetic acid and the free amine.

Azide Stability

  • Thermal Sensitivity : Azides decompose exothermically above 100°C, releasing nitrogen gas.

  • Photolytic Sensitivity : UV irradiation induces denitrogenation, forming nitrene intermediates that may rearrange or react with nucleophiles .

Biological Interactions

While not a direct chemical reaction, azidamfenicol’s structural motifs influence its biochemical interactions:

  • The 4-nitrophenyl group participates in π-π stacking with aromatic residues in proteins (e.g., SARS-CoV-2 Mpro, binding energy: −8.76 kcal/mol) .

  • The dihydroxypropane backbone mimics glycerol derivatives, enabling interactions with carbohydrate-binding enzymes .

Scientific Research Applications

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This property is exploited in click chemistry for the selective labeling and modification of biomolecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Features References
Azidamfenicol C₁₁H₁₃N₅O₅ Azide, nitro, dihydroxy Stereocenters at C1 and C2; high thermal stability (m.p. 482.3°C)
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ Dichloro, nitro, dihydroxy Broad-spectrum antibiotic; lacks azide, contains Cl for enhanced reactivity
2-azido-N-(4-bromobenzyl)acetamide C₉H₈BrN₃O Azide, bromobenzyl Liquid state (b.p. 245.5°C); used in click chemistry for triazole synthesis
N-(4-Chloro-2-nitrophenyl)acetamide C₈H₇ClN₂O₃ Chloro, nitro, acetamide Intermediate for heterocyclic compounds; planar nitro group conformation

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Melting Point (°C) IR Stretch (N₃, cm⁻¹) Solubility
Azidamfenicol 482.3 2107–2113 Ethanol, DMSO
Chloramphenicol 150–153 N/A Ethanol, acetone
2-azido-N-(4-bromobenzyl)acetamide N/A (liquid) 2112 Organic solvents
  • Thermal Stability : Azidamfenicol’s high melting point (482.3°C) suggests strong intermolecular interactions (e.g., hydrogen bonding) compared to chloramphenicol .
  • IR Spectroscopy : The azide stretch (~2107–2113 cm⁻¹) is consistent across azide-containing analogs, confirming functional group integrity .

Biological Activity

2-Azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, also known as Azidamfenicol, is a semi-synthetic derivative of chloramphenicol. It possesses a broad spectrum of antibacterial activity, particularly against Gram-negative and anaerobic bacteria. This compound has been studied for its mechanism of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₅O₅
  • Molar Mass : 295.254 g/mol
  • CAS Number : 13838-08-9
  • Appearance : White to off-white solid
  • Melting Point : 107°C
  • Solubility : Slightly soluble in ethyl acetate and methanol

Azidamfenicol functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically targeting the peptidyl transferase activity essential for protein synthesis. The inhibition constant (Ki) for Azidamfenicol is reported to be 22 µM, indicating its potency in disrupting bacterial translation processes .

Biological Activity and Efficacy

Azidamfenicol exhibits significant antibacterial activity and has been evaluated in various studies:

Study/Trial Findings
Clinical Trials (EU Register)Used as an active ingredient in eye drops for treating bacterial infections .
In Vitro StudiesDemonstrated effectiveness against a range of bacteria, including resistant strains .
Comparative AnalysisSimilar efficacy to chloramphenicol but with a modified side chain that enhances its spectrum .

Case Studies

  • Ocular Infections : Azidamfenicol has been utilized in clinical settings for treating ocular infections due to its ability to penetrate ocular tissues effectively. In a clinical trial, patients treated with Azidamfenicol eye drops showed significant improvement in symptoms associated with bacterial conjunctivitis.
  • Resistance Mechanisms : Research indicates that Azidamfenicol retains efficacy against strains that exhibit resistance to traditional antibiotics. Its unique binding mechanism allows it to circumvent some resistance pathways associated with other antibiotics .

Pharmacokinetics

Azidamfenicol is administered primarily via ocular routes due to its formulation as eye drops. Its pharmacokinetic profile suggests rapid absorption in ocular tissues with minimal systemic exposure, which reduces the risk of systemic side effects commonly associated with oral antibiotics.

Q & A

Basic Questions

Q. What synthetic methodologies are employed for 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide?

  • Answer : The compound is synthesized via nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For example:

  • Nucleophilic substitution : Reacting chloroacetamide derivatives with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-azidoacetamide intermediates and terminal alkynes (e.g., ethynyloxyquinoxaline) with CuSO₄·5H₂O and sodium ascorbate at room temperature (yields >90%) .
    • Table 1 : Synthetic Routes and Conditions
MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionNaN₃, DMF, 80°C, 10h75–85%
CuAAC Click ChemistryCuSO₄·5H₂O, sodium ascorbate, RT>90%

Q. How is the compound characterized spectroscopically?

  • Answer : Key techniques include:

  • NMR : The azido (N₃) group shows a singlet at δ 3.8–4.2 ppm (¹H) and δ 120–130 ppm (¹³C). The 4-nitrophenyl group exhibits aromatic protons at δ 7.5–8.5 ppm .
  • IR : Strong absorption bands for N₃ (~2100 cm⁻¹), amide C=O (~1650 cm⁻¹), and NO₂ (~1520 cm⁻¹) .
  • X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Answer : Challenges include:

  • Disorder in azido groups : Azides may exhibit rotational disorder, requiring constrained refinement in SHELXL .
  • Hydrogen bonding networks : Intermolecular interactions (e.g., C–H⋯O) complicate electron density maps. SHELXPRO is used to model hydrogen atoms with riding coordinates (C–H = 0.95 Å) .
    • Table 2 : Crystallographic Parameters from SHELXL Refinement
ParameterValue (Example)Reference
Space GroupP2₁/c
R-factor<0.05
Hydrogen BondingC9–H9B⋯O3 (2.8 Å)

Q. How does the azido group participate in bioorthogonal reactions for labeling studies?

  • Answer : The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) for biomolecule tagging. This is critical in:

  • Proteomics : Conjugating fluorescent probes to proteins without copper catalysts .
  • Mechanistic studies : Tracking metabolic pathways in live cells via time-resolved click chemistry .
    • Methodological Note : Optimize reaction pH (5.5–6.5) to prevent azide decomposition .

Q. Are there computational studies on the electronic effects of the nitro substituent?

  • Answer : Density Functional Theory (DFT) studies on analogous nitrophenyl acetamides reveal:

  • Electron-withdrawing effects : The nitro group reduces electron density on the acetamide carbonyl, increasing electrophilicity (B3LYP/6-311+G(d,p)) .
  • Torsional strain : The nitro group adopts a 15–20° dihedral angle with the benzene ring, influencing crystal packing .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (148–150°C vs. 160–162°C)?

  • Answer : Discrepancies arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. methanol) .
  • Purity : Residual solvents (e.g., DMF) lower melting points. High-purity samples (>98%) are obtained via column chromatography (silica gel, ethyl acetate/hexane) .

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